4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine
Overview
Description
4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C14H14F3N3S and its molecular weight is 313.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine belongs to the class of thiazoles, which are known to have diverse biological activities Thiazoles are known to interact with a wide range of targets, including enzymes, receptors, and biochemical pathways .
Mode of Action
Thiazoles are known to interact with their targets in various ways, such as activating or inhibiting enzymes, stimulating or blocking receptors, and modulating biochemical pathways . The thiazole ring’s aromaticity allows it to participate in donor-acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Thiazoles are known to influence various biochemical pathways, leading to a range of biological effects . These molecules can activate or stop biochemical pathways, leading to changes in physiological systems .
Pharmacokinetics
The solubility of thiazoles in water, alcohol, and ether may influence their bioavailability and distribution in the body.
Result of Action
Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazoles .
Biochemical Analysis
Biochemical Properties
4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes . The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular signaling pathways and gene expression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, thiazole derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, the compound can affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways . Additionally, it can interact with transcription factors, leading to changes in gene expression that affect cellular function and behavior . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to the compound can result in sustained effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular energy production and utilization . These metabolic effects are important for understanding the compound’s overall impact on cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
4-methyl-5-[2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-yl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3S/c1-8-11(21-12(18)20-8)9-3-6-19-10(7-9)13(4-2-5-13)14(15,16)17/h3,6-7H,2,4-5H2,1H3,(H2,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHLFUDDSOUCIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CCC3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.